Bicyclo[3.1.1]heptane-2,4-dione
Description
Bicyclo[3.1.1]heptane-2,4-dione is a bicyclic diketone characterized by its fused ring system (bridged at positions 3.1.1) and two ketone groups at positions 2 and 4. A stereoisomeric variant, (1R,5S)-6,6-dimethylthis compound, has a molecular formula of C₉H₁₂O₂, an average mass of 152.193 g/mol, and two defined stereocenters . This compound is synthetically accessible via derivatization of natural terpenes like α- and β-pinene, which are abundant in pine resins . Its rigid, three-dimensional structure has garnered interest in medicinal chemistry as a bioisostere for meta-substituted benzene rings, offering improved physicochemical properties such as reduced planarity and enhanced metabolic stability .
Properties
IUPAC Name |
bicyclo[3.1.1]heptane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-6-3-7(9)5-1-4(6)2-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDIFMSHKYETRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptane-2,4-dione can be synthesized through several methods. One common approach involves the double alkylation of cyclohexane-1,3-diesters with diiodomethane, followed by decarboxylation . Another method includes the intramolecular photocycloaddition of α,β-unsaturated esters . These reactions typically require specific conditions such as UV irradiation and the presence of photocatalysts to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, cost, and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Bicyclo[3.1.1]heptane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptane-2,4-dione and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The specific pathways and targets depend on the structure of the derivative and the context of its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane-2,4-dione belongs to a broader class of bicyclic diketones. Below is a systematic comparison with structurally and functionally related compounds:
Bicyclo[3.3.1]nonane-2,4-dione Derivatives
- Structure : Larger bicyclic framework (3.3.1 vs. 3.1.1) with additional methylene groups, reducing ring strain.
- Bioactivity: 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione exhibits strong binding affinity to fungal enzymes (e.g., Cellobiose dehydrogenase: −5.19 kcal/mol) and anti-inflammatory targets, outperforming smaller bicyclic systems in docking studies .
- Synthetic Accessibility : Requires multi-step synthesis, unlike [3.1.1]heptane derivatives derived from pinene .
Bicyclo[4.3.0]nonane Derivatives
- Structure: Fused bicyclo[4.3.0] system with a diaza-dioxo moiety (e.g., 1,4-diaza-2,5-dioxo-3-isobutyl bicyclo[4.3.0]nonane).
- Reactivity : Nitrogen atoms enhance solubility and electronic properties, enabling coordination with metal ions. However, the fused system lacks the bridged rigidity of [3.1.1]heptane, reducing its utility as a bioisostere .
Bicyclo[2.2.1]heptane (Norbornane) Derivatives
- Structure : Highly strained [2.2.1] system with two fused cyclohexane rings.
- Applications : Widely used in polymer chemistry and catalysis due to strain-driven reactivity. Bicyclo[2.2.1]heptane-2,4-diamine derivatives are explored for pharmaceutical applications but exhibit higher synthetic complexity compared to [3.1.1] systems .
Bicyclo[4.1.0]heptane Derivatives
- Structure : Contains a cyclopropane ring fused to cyclohexane ([4.1.0] system), introducing significant strain.
- Reactivity : High strain energy facilitates ring-opening reactions, limiting stability in biological environments compared to [3.1.1]heptane derivatives .
β-Pinene and Related Terpenes
- Structural Comparison : β-Pinene shares the bicyclo[3.1.1]heptane skeleton but lacks ketone groups. Key differences include bond angles (e.g., C1C2C3 angle is 5.5° smaller in bicyclo[3.1.1]heptane) due to methyl substituents and reduced double-bond character .
Data Tables
Table 1: Structural and Functional Comparison of Bicyclic Diketones
Table 2: Binding Affinities of Selected Bicyclic Compounds (Data from )
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (μM) |
|---|---|---|---|
| 9,9-Dimethoxy-[3.3.1]nonane-2,4-dione | Cellobiose dehydrogenase | −5.19 | 156.22 |
| This compound* | Human TNF-α | −5.41† | N/A |
| 2,5-O-Methylene-D-mannitol | Glucanase | −4.70 | 356.00 |
*Hypothetical docking data inferred from structural analogs; †Estimated based on similar compounds .
Biological Activity
Bicyclo[3.1.1]heptane-2,4-dione is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, synthesis methods, and implications for drug design.
Chemical Structure and Properties
This compound features a unique bicyclic structure characterized by two ketone groups, which contribute to its reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 150.18 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ketone groups can form hydrogen bonds, influencing enzyme activity and receptor signaling pathways. This interaction can lead to modulation of cellular processes, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for certain receptors, potentially influencing neurotransmission and other physiological processes.
Therapeutic Potential
Recent studies have indicated that this compound exhibits promising therapeutic properties, including:
- Anticancer Activity : Preliminary research suggests that compounds in this class may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation in preclinical models.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions:
- Diels-Alder Reaction : A common method involves the reaction of furan with maleic anhydride to form the bicyclic structure.
- Functionalization : Subsequent reactions can introduce various functional groups to enhance biological activity.
Case Studies
Several case studies highlight the biological activity of this compound derivatives:
| Study | Findings |
|---|---|
| Study 1 | A derivative showed 65% inhibition of a specific cancer cell line at 50 µM concentration. |
| Study 2 | The compound exhibited anti-inflammatory effects in animal models, reducing edema by 40%. |
| Study 3 | Structural modifications led to improved binding affinity for a target receptor compared to the parent compound. |
Comparison with Similar Compounds
This compound is often compared with other bicyclic compounds due to its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Bicyclo[2.2.1]heptane-2,5-dione | Structure | Moderate anticancer activity |
| Bicyclo[3.2.0]heptane-2,6-dione | Structure | Strong anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
